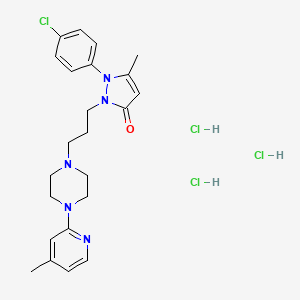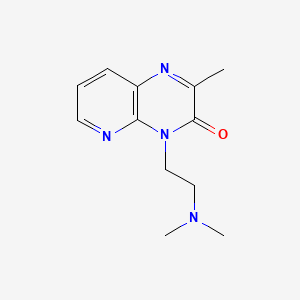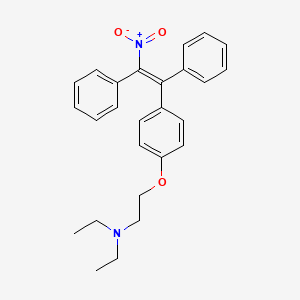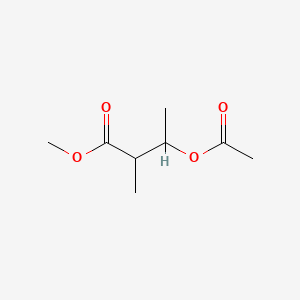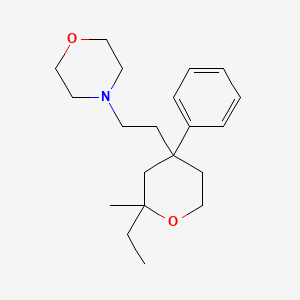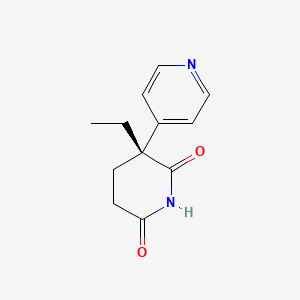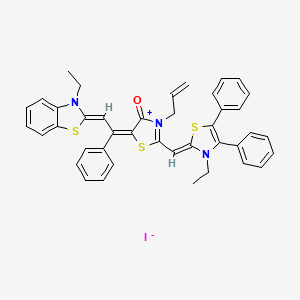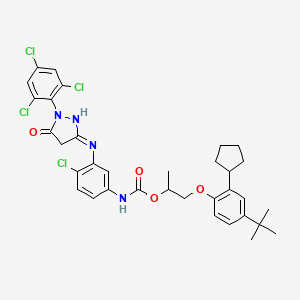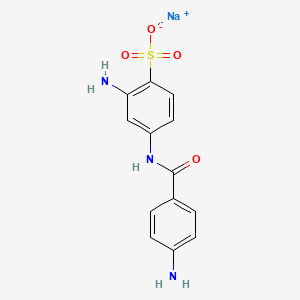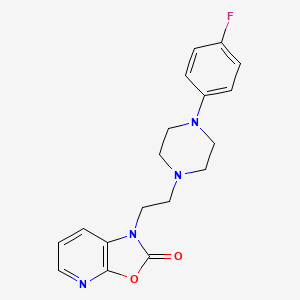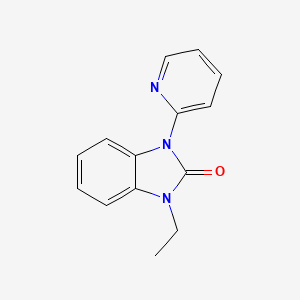
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core fused with a pyridine ring. It is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- can be achieved through several methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes. This method typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require precisely controlled or inert environments, high temperatures, and long reaction times.
Another method involves the transformation of benzimidazolium salts, which can be achieved through ring opening and unusual C–O bond cleavage of an alkoxide . Additionally, the synthesis from arylureas and a Curtius reaction of anthranilic acids or phthalic anhydrides are also viable pathways .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale cyclocarbonylation processes with optimized reaction conditions to ensure high yields and purity. The use of catalysts such as CO2 with [DBUH][AcO] or Pd(OAc)2 can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce more saturated compounds.
科学的研究の応用
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用機序
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptors in the central nervous system, modulating neurotransmitter release and exerting its therapeutic effects . Additionally, its inhibition of tubulin polymerization disrupts microtubule dynamics, which is crucial for its antitumor activity .
類似化合物との比較
Similar Compounds
1-Ethyl-2-oxo-2,3-dihydrobenzimidazole: Similar in structure but lacks the pyridine ring.
1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one: Contains methyl groups instead of ethyl and pyridinyl groups.
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: Features an amino group at the 5-position.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- is unique due to its combination of a benzimidazole core with a pyridine ring, which imparts distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
89659-88-1 |
|---|---|
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC名 |
1-ethyl-3-pyridin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C14H13N3O/c1-2-16-11-7-3-4-8-12(11)17(14(16)18)13-9-5-6-10-15-13/h3-10H,2H2,1H3 |
InChIキー |
RVTUOJYFHCOGFR-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



